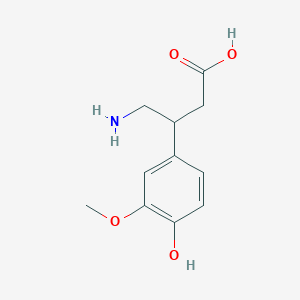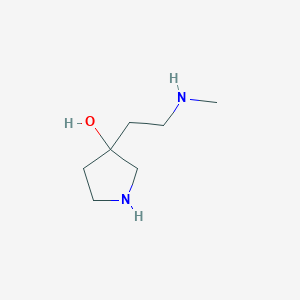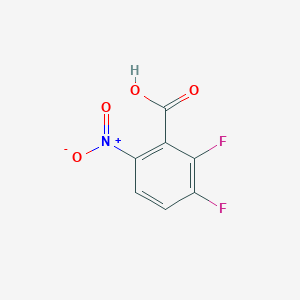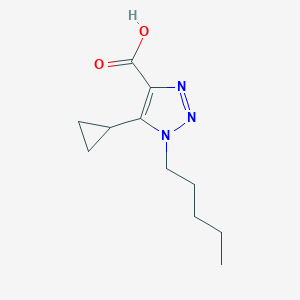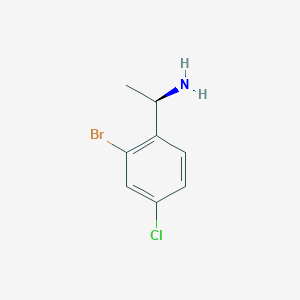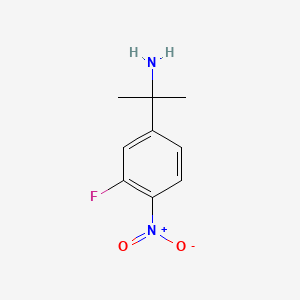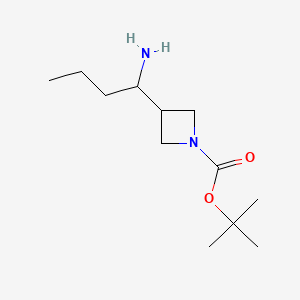
3-(2,4,5-Trimethoxy-phenyl)-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4,5-Trimethoxyphenyl)propan-1-amine is a compound belonging to the class of organic compounds known as amphetamines and derivatives. These compounds are characterized by the presence of a phenethylamine core structure, which is modified by the addition of three methoxy groups at the 2, 4, and 5 positions on the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trimethoxyphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with nitroethane to form the corresponding nitrostyrene intermediate.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the production of 3-(2,4,5-Trimethoxyphenyl)propan-1-amine .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4,5-Trimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced amine derivatives.
Substitution: Halogenated derivatives and other substituted phenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its interactions with biological systems, particularly its effects on neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, including its psychoactive properties and potential use in treating certain neurological disorders.
Industry: Utilized in the development of novel materials and as a research chemical in various industrial applications
Mecanismo De Acción
The mechanism of action of 3-(2,4,5-Trimethoxyphenyl)propan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, particularly the 5HT2A receptor, which is associated with its psychoactive effects. Additionally, it may also interact with dopamine receptors, contributing to its stimulant properties .
Comparación Con Compuestos Similares
3-(2,4,5-Trimethoxyphenyl)propan-1-amine is part of a family of compounds known as trimethoxyamphetamines (TMAs). Similar compounds include:
3,4,5-Trimethoxyamphetamine (TMA): Known for its hallucinogenic properties.
2,4,5-Trimethoxyamphetamine (TMA-2): Widely used as a recreational drug and research chemical.
2,3,4-Trimethoxyamphetamine (TMA-3): Less commonly used but also exhibits psychoactive effects.
2,3,5-Trimethoxyamphetamine (TMA-4): Another isomer with psychoactive properties.
2,3,6-Trimethoxyamphetamine (TMA-5): Similar in structure but less studied.
2,4,6-Trimethoxyamphetamine (TMA-6): Known for its unique psychoactive effects
These compounds share a similar core structure but differ in the position of the methoxy groups, leading to variations in their pharmacological effects and potency.
Propiedades
Fórmula molecular |
C12H19NO3 |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
3-(2,4,5-trimethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO3/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h7-8H,4-6,13H2,1-3H3 |
Clave InChI |
TWFMHWUIRNLENG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CCCN)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



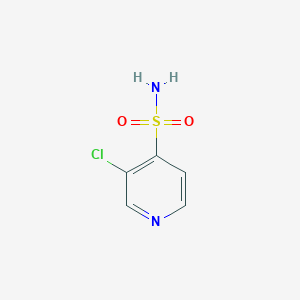

![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-methylpropanoicacid](/img/structure/B13541402.png)



